![molecular formula C23H18N4O3S B2740955 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-37-3](/img/no-structure.png)

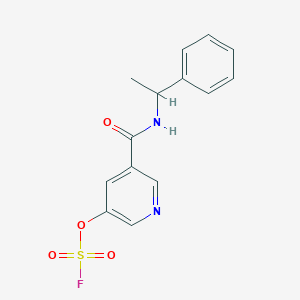

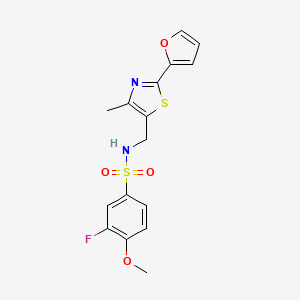

3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. Under reflux conditions with MeONa in BuOH, the acetyl methyl group and the amide carbonyl moiety are involved in cyclization, leading to pyrido[2,3-d]pyrimidin-5-one derivatives. If an activated CH2 group (e.g., PhCH2) is present in the amide moiety, the cyclization involves this group and the acetyl carbonyl, resulting in pyrido[2,3-d]pyrimidin-7-one derivatives. Additionally, the reaction with carboxylic acid chlorides followed by base addition affords pyrimidino[4,5-d][1,3]oxazines .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring fused with a thieno[3,2-d]pyrimidine moiety. The specific arrangement of atoms and functional groups determines its biological activity .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis of polynuclear heterocycles, including thienopyrimidine derivatives, involves complex reactions aiming to produce compounds with significant biological activities. For instance, thienopyrimidine compounds have been synthesized to act as inhibitors of adenosine kinase, platelet aggregation, and to exhibit antileukemia and anticancer activities. These syntheses typically involve one-step reactions and further cyclizations to obtain the desired heterocyclic compounds with high biological potential (El-Gazzar, Hussein, & Aly, 2006). Additionally, novel alkylations of cyclic thioureas by α-halocarboxylic acids and their esters have been studied to understand the chemical behavior and potential applications of these compounds in medicinal chemistry (Kushakova et al., 2006).

Biological Activities

The search for novel compounds with specific biological activities is a critical aspect of medicinal chemistry. The thienopyrimidine derivatives, including the specified compound, have shown potential in various biological applications. For example, the synthesis of nucleoside analogs from thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione demonstrates the versatility of these compounds in the development of potential therapeutic agents (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995). Moreover, the NO-generating properties of oxadiazolopyrimidine derivatives highlight the compound's potential in the development of treatments involving nitric oxide, which plays a crucial role in various physiological processes (Sako et al., 1998).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, followed by the introduction of the o-tolyl and m-tolyl substituents, and finally the oxadiazole moiety.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "o-toluidine", "m-toluidine", "hydrazine hydrate", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "palladium on carbon", "N-bromosuccinimide", "triethylamine", "1,2-dichloroethane", "dimethylformamide", "chloroacetic acid", "sodium azide", "sodium methoxide", "methyl iodide", "acetonitrile", "ethanol", "water" ], "Reaction": [ "Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of sodium ethoxide", "Synthesis of 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with o-toluidine in the presence of phosphorus oxychloride", "Synthesis of 3-(o-tolyl)-1-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with m-toluidine in the presence of palladium on carbon", "Synthesis of 3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione by reacting 3-(o-tolyl)-1-(m-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with N-bromosuccinimide and sodium azide to form the corresponding azide, followed by reaction with chloroacetic acid to form the carboxylic acid, and finally reaction with hydrazine hydrate and acetic anhydride to form the oxadiazole moiety." ] } | |

Numéro CAS |

1226455-37-3 |

Formule moléculaire |

C23H18N4O3S |

Poids moléculaire |

430.48 |

Nom IUPAC |

3-(2-methylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O3S/c1-14-6-5-8-16(12-14)21-24-19(30-25-21)13-26-18-10-11-31-20(18)22(28)27(23(26)29)17-9-4-3-7-15(17)2/h3-12H,13H2,1-2H3 |

Clé InChI |

SDEFYUYNGJFHNO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5C)SC=C4 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2740872.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2740877.png)

![13-fluoro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2740882.png)

![2-(2-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740889.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[1-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]pentanamide](/img/structure/B2740892.png)